2-(2,6-DichlorobenZyloxy)phenylZinc bromide
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Overview
Description
2-(2,6-dichlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(2,6-dichlorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichlorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in oxidative addition and transmetalation reactions .
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and other organohalides. Typical reaction conditions involve moderate temperatures and inert atmospheres to maintain the reactivity of the organozinc reagent .
Major Products Formed
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-(2,6-dichlorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound aids in the development of biologically active molecules and drug candidates.
Industry: The compound is valuable in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorobenzyloxy)phenylzinc bromide involves the formation of a carbon-zinc bond, which then participates in transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, a key step in many organic synthesis reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-difluorophenylzinc bromide
- 2,6-dichlorophenylzinc bromide
- 2,6-dimethylphenylzinc bromide
Uniqueness
Compared to similar compounds, 2-(2,6-dichlorobenzyloxy)phenylzinc bromide offers unique reactivity due to the presence of the 2,6-dichlorobenzyloxy group. This functional group enhances the stability and reactivity of the organozinc reagent, making it particularly effective in cross-coupling reactions .
Properties
Molecular Formula |
C13H9BrCl2OZn |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
bromozinc(1+);1,3-dichloro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9Cl2O.BrH.Zn/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
WDOZKPYUGBTEEM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)OCC2=C(C=CC=C2Cl)Cl.[Zn+]Br |
Origin of Product |
United States |
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